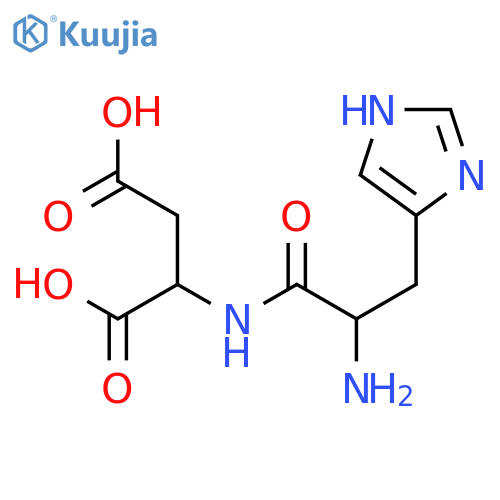Cas no 41658-60-0 (H-His-Asp-Oh)

H-His-Asp-Oh structure
商品名:H-His-Asp-Oh
CAS番号:41658-60-0
MF:C10H14N4O5
メガワット:270.241961956024
MDL:MFCD00237980
CID:327872
PubChem ID:7020094
H-His-Asp-Oh 化学的及び物理的性質
名前と識別子
-
- L-Aspartic acid,L-histidyl-
- H-His-Asp-OH
- L-HIS-L-ASP
- (S)-2-((S)-2-Hydrazinyl-3-(1H-iMidazol-4-yl)propanaMido)propanoic acid
- HIS-ALA
- histidinoalanine
- histidylalanine
- histidylaspartic acid
- L-HIS-ALA
- L-His-L-Ala
- L-HISTIDYL-L-ALANINE
- N-histidyl-aspartic acid
- N-L-HISTIDINE-L-ALANYL
- Q27144248
- His-Asp
- Histidinylaspartate
- Histidine Aspartate dipeptide
- HY-P4598
- D81940
- Histidine-Aspartate dipeptide
- MFCD00237980
- BS-49323
- histidylaspartate
- CHEBI:73925
- Histidyl-aspartic acid
- 41658-60-0
- Histidinyl-Aspartate
- (S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)Propanamido)succinic acid
- L-histidyl-L-aspartic acid
- L-Histidinyl-L-Aspartate
- CS-0655375
- (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
- HD dipeptide
- H-D Dipeptide
- Histidine-aspartic acid dipeptide
- N-L-Histidyl-L-aspartic acid
- Histidinyl-aspartic acid
- N-Histidinylaspartic acid
- N-Histidinylaspartate
- L-Histidyl-L-aspartate
- L-Histidinyl-L-aspartic acid
- N-L-Histidyl-L-aspartate
- Histidine aspartic acid dipeptide
- MDCTVRUPVLZSPG-BQBZGAKWSA-N
- N-Histidylaspartate
- Histidinylaspartic acid
- N-Histidylaspartic acid
- Histidyl-aspartate
- DA-64156
- (2S)-2-(((2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl)amino)butanedioic acid
- N-L-Histidinyl-L-aspartic acid
- N-L-Histidinyl-L-aspartate
- H-His-Asp-Oh
-
- MDL: MFCD00237980
- インチ: InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1
- InChIKey: MDCTVRUPVLZSPG-BQBZGAKWSA-N
- ほほえんだ: O=C(O)C[C@@H](C(O)=O)NC([C@@H](N)CC1=CN=CN1)=O
計算された属性
- せいみつぶんしりょう: 270.096
- どういたいしつりょう: 270.096
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 158A^2
- 疎水性パラメータ計算基準値(XlogP): -4.4
じっけんとくせい
- LogP: -6.79
H-His-Asp-Oh 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476648-250 mg |
H-His-Asp-OH; . |
41658-60-0 | 250MG |
€284.00 | 2023-07-18 | ||
| TRC | A387303-50mg |
H-His-Asp-Oh |
41658-60-0 | 50mg |
$ 185.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | Y1248720-250mg |
H-HIS-ASP-OH |
41658-60-0 | 97% | 250mg |
$160 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932279-100mg |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
41658-60-0 | 97% | 100mg |
¥400.50 | 2022-09-28 | |
| abcr | AB476648-250mg |
H-His-Asp-OH; . |
41658-60-0 | 250mg |
€300.40 | 2025-02-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74360-250mg |
H-His-Asp-OH |
41658-60-0 | 97% | 250mg |
¥799.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1248720-100mg |
H-HIS-ASP-OH |
41658-60-0 | 97% | 100mg |
$120 | 2024-06-06 | |
| Ambeed | A497083-250mg |
L-Histidyl-L-aspartic acid |
41658-60-0 | 97% | 250mg |
$114.0 | 2025-02-20 | |
| abcr | AB476648-1 g |
H-His-Asp-OH; . |
41658-60-0 | 1g |
€752.00 | 2023-07-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932279-1g |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
41658-60-0 | 97% | 1g |
¥1,836.90 | 2022-09-28 |
H-His-Asp-Oh 関連文献
-
Tu??e ütnier,Nihan ?elebi-?l?üm Catal. Sci. Technol. 2023 13 329
-
Yan Qiao,Bin Chen,Yangyang Yang,Xin Wang,Yufang Xu,Honglin Li Dalton Trans. 2016 45 1310
-
3. Distinct chemical factors in hydrolytic reactions catalyzed by metalloenzymes and metal complexesLeonardo F. Serafim,Vindi M. Jayasinghe-Arachchige,Lukun Wang,Parth Rathee,Jiawen Yang,Sreerag Moorkkannur N.,Rajeev Prabhakar Chem. Commun. 2023 59 8911
-
4. Total synthesis of urogastrone (human epidermal growth factor, h-EGF). Part 1. Synthesis of the fully protected urogastroneMasahiro Neya,Daijiro Hagiwara,Yoshio Miyazaki,Takashi Nakamura,Keiji Hemmi,Masashi Hashimoto J. Chem. Soc. Perkin Trans. 1 1989 2187
-
5. A survey of state-of-the-art surface chemistries to minimize fouling from human and animal biofluidsChristophe Blaszykowski,Sonia Sheikh,Michael Thompson Biomater. Sci. 2015 3 1335
41658-60-0 (H-His-Asp-Oh) 関連製品
- 147732-56-7(Palmitoyl Tripeptide-1)
- 2497-02-1(N-Acetyl-L-histidine)
- 9001-99-4(Ribonuclease (DNase free) Solution)
- 2489-13-6((S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid)
- 10101-30-1(2-acetamido-3-(1H-imidazol-4-yl)propanoic acid)
- 49557-75-7(Glycyl-l-histidyl-l-lysine)
- 305-84-0(beta-Alanyl-L-Histidine)
- 56353-15-2(N-Acetylcarnosine)
- 2578-58-7((S)-2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41658-60-0)H-His-Asp-Oh

清らかである:99%
はかる:1g
価格 ($):276.0